N-(furan-2-ylmethyl)-1-methyl-4-({(Z)-[4-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a furylmethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-furylmethylamine with 1-methyl-4-(trifluoromethyl)benzaldehyde under specific conditions to form the corresponding Schiff base. This intermediate is then cyclized with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-AMINO-4-(TRIFLUOROMETHYL)PHENYL]-N-(2-FURYLMETHYL)AMINE: Shares structural similarities but differs in the position of functional groups.
Trifluoromethyl ketones: Similar in containing the trifluoromethyl group but differ in the core structure.
Uniqueness
N-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a pyrazole ring, a furylmethyl group, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C18H15F3N4O2 |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-4-[[4-(trifluoromethyl)phenyl]methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15F3N4O2/c1-25-16(17(26)23-10-14-3-2-8-27-14)15(11-24-25)22-9-12-4-6-13(7-5-12)18(19,20)21/h2-9,11H,10H2,1H3,(H,23,26) |
InChI Key |
GDVBGLNJXGNFQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N=CC2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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